Ethyl 2-benzenesulfonamido-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)amino]-3,3,3-trifluoropropanoate
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Overview
Description
Ethyl 2-benzenesulfonamido-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoropropanoate is a complex organic compound with a fascinating structure. Let’s break it down:
Ethyl Group (C2H5): The ethyl group (CH3CH2-) is attached to the nitrogen atom of the sulfonamide (benzenesulfonamido) moiety.
Benzenesulfonamide: This functional group contains a benzene ring with a sulfonamide substituent (-SO2NH2). Sulfonamides are known for their antibacterial properties.
Tetrahydrobenzothiophene: The tetrahydrobenzothiophene ring is a bicyclic system containing a sulfur atom. It’s part of the compound’s core structure.
Cyano Group (CN): The cyano group contributes to the compound’s reactivity and electronic properties.
Trifluoropropanoate: The trifluoropropanoate group adds fluorine atoms to the molecule, affecting its lipophilicity and pharmacokinetics.
Preparation Methods
The synthetic routes to prepare this compound involve several steps
- Formation of the Tetrahydrobenzothiophene Ring:
- Start with a suitable precursor (e.g., 2-aminobenzothiophene).
- Cyclize the precursor using appropriate reagents and conditions to form the tetrahydrobenzothiophene ring.
- Introduction of the Cyano Group:
- React the tetrahydrobenzothiophene intermediate with a cyano-containing reagent (e.g., acetonitrile) under suitable conditions.
- Sulfonamide Formation:
- Introduce the benzenesulfonamide group by reacting the cyano-substituted intermediate with a sulfonamide source (e.g., benzenesulfonyl chloride).
- Ethyl Esterification:
- Finally, esterify the sulfonamide compound with ethyl alcohol to obtain the desired product.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at various functional groups.
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and strong bases (for substitution) are relevant.
Major Products: The major products depend on reaction conditions and regioselectivity.
Scientific Research Applications
Medicinal Chemistry: Investigate its potential as an antibacterial or antitumor agent.
Materials Science: Explore its use in organic electronics or as a building block for functional materials.
Biological Studies: Assess its impact on cellular processes or enzyme inhibition.
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through hydrogen bonding, π-π interactions, or hydrophobic interactions.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Explore related structures like other sulfonamides, cyano-substituted compounds, or benzothiophenes.
Uniqueness: Highlight its distinctive features, such as the trifluoropropanoate group.
Properties
Molecular Formula |
C20H20F3N3O4S2 |
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Molecular Weight |
487.5 g/mol |
IUPAC Name |
ethyl 2-(benzenesulfonamido)-2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C20H20F3N3O4S2/c1-2-30-18(27)19(20(21,22)23,26-32(28,29)13-8-4-3-5-9-13)25-17-15(12-24)14-10-6-7-11-16(14)31-17/h3-5,8-9,25-26H,2,6-7,10-11H2,1H3 |
InChI Key |
VWDMSLUJCCPCRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=C(C2=C(S1)CCCC2)C#N)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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